

Validating the Structure of Methyl 4-(methylamino)benzoate: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: *Methyl 4-(methylamino)benzoate*

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In the landscape of pharmaceutical development and quality control, unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. [1][2][3] This guide provides an objective comparison of three powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of **Methyl 4-(methylamino)benzoate**. The synergistic application of these methods provides a comprehensive and definitive elucidation of the molecule's atomic connectivity.[4]

Structural Elucidation Workflow

The validation of **Methyl 4-(methylamino)benzoate**'s structure using 2D NMR follows a logical progression. Initially, 1D ^1H and ^{13}C NMR spectra are acquired to identify the basic proton and carbon environments. Subsequently, a series of 2D NMR experiments are performed to establish connectivity between these nuclei. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, ultimately assembling the molecular puzzle.

Caption: Workflow for structural validation using 2D NMR.

Data Presentation: Predicted 2D NMR Correlations

The following tables summarize the expected correlations for **Methyl 4-(methylamino)benzoate** based on established chemical shift principles and data from structurally related compounds.

Table 1: Predicted ^1H - ^1H COSY Correlations

Proton (δ , ppm)	Correlating Proton(s) (δ , ppm)	Interpretation
H-2/H-6 (Aromatic)	H-3/H-5 (Aromatic)	Vicinal coupling between adjacent aromatic protons.
H-3/H-5 (Aromatic)	H-2/H-6 (Aromatic)	Reciprocal vicinal coupling.
NH (Amine)	N-CH ₃ (Methyl)	Potential weak coupling, may not always be observed.

Table 2: Predicted ^1H - ^{13}C HSQC Correlations

Carbon (δ , ppm)	Correlating Proton(s) (δ , ppm)	Interpretation
C-2/C-6 (Aromatic CH)	H-2/H-6 (Aromatic)	Direct one-bond correlation.
C-3/C-5 (Aromatic CH)	H-3/H-5 (Aromatic)	Direct one-bond correlation.
O-CH ₃ (Ester)	H of O-CH ₃	Direct one-bond correlation.
N-CH ₃ (Amine)	H of N-CH ₃	Direct one-bond correlation.

Table 3: Predicted ^1H - ^{13}C HMBC Correlations

Proton (δ , ppm)	Correlating Carbon(s) (δ , ppm)	Interpretation (Number of Bonds)
H-2/H-6 (Aromatic)	C-4 (Aromatic C-N), C=O (Ester Carbonyl)	Long-range coupling (2 and 3 bonds).
H-3/H-5 (Aromatic)	C-1 (Aromatic C-C=O)	Long-range coupling (2 bonds).
O-CH ₃ (Ester)	C=O (Ester Carbonyl)	Long-range coupling (2 bonds).
N-CH ₃ (Amine)	C-4 (Aromatic C-N), C-3/C-5 (Aromatic CH)	Long-range coupling (2 and 3 bonds).
NH (Amine)	C-4 (Aromatic C-N), C-3/C-5 (Aromatic CH)	Long-range coupling (2 and 3 bonds).

Experimental Protocols

Sample Preparation: **Methyl 4-(methylamino)benzoate** (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

^1H - ^1H COSY: The COSY experiment is performed using a standard gradient-selected pulse sequence. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1). A relaxation delay of 1.5 seconds is used.

^1H - ^{13}C HSQC: The gradient-selected HSQC experiment is optimized for a one-bond coupling constant (^1JCH) of 145 Hz. The spectral width is 12 ppm in the proton dimension (F2) and 200 ppm in the carbon dimension (F1). Data is acquired with 2048 points in F2 and 256 increments in F1.

^1H - ^{13}C HMBC: The gradient-selected HMBC experiment is optimized for long-range coupling constants of 8 Hz. The spectral widths are the same as for the HSQC experiment. A low-pass

filter is used to suppress one-bond correlations. The relaxation delay is set to 2.0 seconds.

Comparative Analysis of 2D NMR Techniques

- COSY: This experiment is fundamental for establishing proton-proton spin systems. In **Methyl 4-(methylamino)benzoate**, the key correlation will be between the aromatic protons on adjacent carbons, confirming the substitution pattern of the benzene ring.[5][6]
- HSQC: The HSQC spectrum provides unambiguous one-bond correlations between protons and the carbons to which they are directly attached.[7][8] This is crucial for assigning the chemical shifts of the protonated carbons in the molecule, such as those in the aromatic ring and the two methyl groups.
- HMBC: The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton by revealing correlations between protons and carbons that are two or three bonds apart.[4][7] For **Methyl 4-(methylamino)benzoate**, key HMBC correlations would include the correlation from the ester methyl protons to the carbonyl carbon, and from the N-methyl protons to the aromatic carbon at the point of attachment (C4). These correlations definitively link the substituent groups to the benzene ring.

By combining the information from these three experiments, a complete and confident structural assignment of **Methyl 4-(methylamino)benzoate** can be achieved, leaving no ambiguity in the connectivity of the atoms. This rigorous approach is essential for regulatory submissions and ensuring the quality and integrity of pharmaceutical products.[3][9]

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